molecular formula C18H24O2 B164239 1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol CAS No. 53866-33-4

1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol

Cat. No. B164239
CAS RN: 53866-33-4
M. Wt: 274.4 g/mol
InChI Key: VOXZDWNPVJITMN-JXCLBMSPSA-N
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Description

Molecular Structure Analysis

This involves determining the compound’s molecular structure, which can be done using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

  • Antimicrobial Activity

    • Field: Medicinal Chemistry
    • Application: 1,3,5-triazine derivatives have been investigated for their antimicrobial activity .
    • Method: These compounds are synthesized by replacing chloride ions in cyanuric chloride .
    • Results: Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
  • Electroluminescent Devices

    • Field: Material Science
    • Application: Triazine derivatives are used in the synthesis of electroluminescent devices, phosphorescent emitters, and hole transport materials for perovskite solar cells .
    • Method: The design of functionalized triazines is based on modern trends .
    • Results: The development of these materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials .
  • Anticancer Activity

    • Field: Medicinal Chemistry
    • Application: Biguanide-derived 1,3,5-triazines are a promising class of anticancer agents .
    • Method: These compounds are synthesized and evaluated for their anticancer activity against colorectal cancer cell lines .
    • Results: Some derivatives exhibited high activity with certain IC50 values .
  • Chiral Stationary Phases

    • Field: Analytical Chemistry
    • Application: 1,3,5-triazine derivatives are used as chiral stationary phases .
    • Method: These compounds are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
    • Results: The use of these compounds has improved the accuracy and efficiency of chiral separations .
  • Luminescent Materials

    • Field: Material Science
    • Application: 1,3,5-triazine derivatives are used for the preparation of luminescent materials .
    • Method: These compounds are used in the synthesis of optical switches and tri-radical cation species .
    • Results: The development of these materials has led to advancements in optoelectronic devices .
  • Metal Complexes

    • Field: Inorganic Chemistry
    • Application: 1,3,5-triazine derivatives are used in the formation of metal complexes .
    • Method: These compounds are used in the synthesis of liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .
    • Results: The use of these compounds has expanded the range of materials available for various applications .
  • Complexation Agents

    • Field: Analytical Chemistry
    • Application: 1,3,5-triazine derivatives are used as complexation agents .
    • Method: These compounds are used in electrochemistry as multi-step redox systems .
    • Results: They have found applications in agriculture as pesticide or herbicide components .
  • Photocatalysis

    • Field: Material Science
    • Application: 1,3,5-triazine derivatives are used in photocatalysis .
    • Method: These compounds are used in the synthesis of various heterocyclic compounds .
    • Results: They have led to great practical applications such as heterogeneous catalysis, separation and storage, and energy-related functions .
  • Energy Storage

    • Field: Material Science
    • Application: 1,3,5-triazine derivatives are used for energy storage .
    • Method: These compounds are used in the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials .
    • Results: They have led to advancements in energy storage technologies .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-JXCLBMSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol

CAS RN

53866-33-4
Record name 2,4-Dideuterioestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053866334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17β-Estradiol-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 2
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 3
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 4
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 5
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 6
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol

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